2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-3-28-16-7-5-4-6-13(16)19(25)21-18-14-11-27-12-15(14)22-23(18)10-17(24)20-8-9-26-2/h4-7H,3,8-12H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQPWQDAHRXOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Thieno[3,4-c]pyrazole core : Known for various biological activities.
- Ethylthio group : May enhance lipophilicity and cellular uptake.
- Methoxyethylamino group : Potentially involved in receptor interactions.
Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study on similar compounds demonstrated their ability to protect red blood cells from oxidative stress induced by toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting their potential as protective agents against oxidative damage .
Anticancer Properties
Thienopyrazoles have been reported to possess anticancer activity. For instance, specific derivatives have shown inhibition of cancer cell proliferation through the modulation of key signaling pathways. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory potential of thienopyrazoles is noteworthy. Inhibitors targeting phosphodiesterase (PDE) enzymes have been developed from this compound class, which are effective in treating inflammatory diseases. For example, certain thienopyrazole derivatives have been shown to reduce inflammation markers in animal models of arthritis .
Antimicrobial Activity
Thienopyrazole derivatives also exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, highlighting their potential use as antimicrobial agents .
Study on Erythrocyte Protection
In a study assessing erythrocyte alterations in Clarias gariepinus exposed to 4-nonylphenol, the administration of thienopyrazole derivatives resulted in a marked decrease in damaged erythrocytes compared to control groups. The results are summarized in the table below:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole (7a) | 12 ± 1.03 |
| Thienopyrazole (7b) | 0.6 ± 0.16 |
| Thienopyrazole (7e) | 28.3 ± 2.04 |
This data indicates that thienopyrazole compounds significantly mitigate oxidative damage in erythrocytes .
Anticancer Activity Evaluation
In vitro studies on cancer cell lines treated with thienopyrazole derivatives showed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, providing a promising avenue for anticancer drug development .
Comparison with Similar Compounds
Table 1: Pyrimidine-Substituted Benzamides
| Compound ID | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 4 | Pyrimidine | 4-Nitrophenyl | 544.56 |
| 5 | Pyrimidine | 4-Chlorophenyl | 568.42 |
| 6 | Pyrimidine | p-Tolyl | 527.62 |
Functional Implications : The pyrimidine core may enhance π-π stacking in biological targets, while electron-withdrawing groups (e.g., nitro in compound 4) could reduce metabolic stability compared to the target compound’s ethylthio group .
Thieno[2,3-d]Pyrimidin Derivatives ()
Thieno[2,3-d]pyrimidin-2-yl benzamides (e.g., compound 8b) share structural similarities with the target compound but differ in:
- Ring system: Thieno[2,3-d]pyrimidin vs. thieno[3,4-c]pyrazole.
- Substituents: Trifluoromethyl phenoxy (8b) vs. ethylthio and methoxyethyl amino.
- Molecular weight : 8b has a molecular weight of 463.45 g/mol, suggesting lower bulk than the target compound.
Functional Implications : The trifluoromethyl group in 8b enhances electronegativity and may improve binding affinity to hydrophobic enzyme pockets. However, the target compound’s ethylthio group could offer better metabolic resistance due to sulfur’s lower electronegativity .
Thiazolidinone-Benzamide Derivatives ()
Thiazolidinone-benzamide hybrids (e.g., compound 7 and 10) exhibit antimicrobial and anticancer activities. Key distinctions:
- Core structure: Thiazolidinone instead of thienopyrazole.
- Substituents : Nitrobenzylidene (compound 7) and hydroxybenzylidene (compound 10).
- Activities : Compound 7 (pMICam = 1.86 µM/mL) and compound 10 (IC₅₀ = 18.59 µM) show potent bioactivity.
QSAR Insights: Topological parameters (Kier’s α shape index) and electronic parameters (HOMO energy) correlate with activity in these derivatives. The target compound’s thienopyrazole core may similarly influence QSAR profiles .
Ethylthio-Containing Benzamides ()
A structurally related compound, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide (CAS 923140-48-1), shares the ethylthio-benzamide motif. Differences include:
- Core structure: Benzothiazolyl vs. thienopyrazole.
- Substituents: Dimethylamino sulfonyl vs. methoxyethyl amino.
Functional Implications: The benzothiazolyl core in CAS 923140-48-1 may confer fluorescence properties, whereas the target compound’s thienopyrazole system could enhance redox stability .
Structural and Functional Analysis
- Electronic Effects : The ethylthio group in the target compound likely increases lipophilicity (clogP ~3.5) compared to nitro- or chlorophenyl-substituted analogs.
- Solubility: The methoxyethyl amino side chain may improve aqueous solubility relative to purely aromatic analogs.
- Bioactivity Potential: While direct data are lacking, structural analogs with pyrimidine, thienopyrimidin, or thiazolidinone cores show antimicrobial and anticancer activities, suggesting possible overlapping targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
